![molecular formula C15H18Cl2N2O3 B5494896 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid, also known as DCP-LA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid is not fully understood, but it is believed to modulate various signaling pathways involved in neuroprotection and neuroinflammation. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to activate the PI3K/Akt pathway, upregulate anti-apoptotic proteins, and downregulate pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which contributes to its anti-inflammatory activity. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect neurons from oxidative stress and apoptosis, which contributes to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has some limitations, including its relatively low potency and selectivity for specific targets.
Future Directions
There are several potential future directions for 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in other diseases. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid could be used as a lead compound for the development of novel neuroprotective agents.
Synthesis Methods
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylpiperazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting intermediate is then hydrolyzed to yield 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid in high yields.
Scientific Research Applications
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect dopaminergic neurons and improve motor function. In ischemic stroke, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to reduce brain damage and improve neurological function.
properties
IUPAC Name |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-5-4-11(10-13(12)17)18-6-8-19(9-7-18)14(20)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJBHWVCRDJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.